Phormicin precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ACAAHCLLRGNRGGYCNGKG |
Origin of Product |
United States |
Discovery and Initial Characterization of Phormicin Precursor
Identification of Phormicin Peptides from Biological Sources
Phormicin peptides were first identified as potent antibacterial molecules isolated from the immune hemolymph (blood) of the black blowfly, Protophormia terraenovae (previously Phormia terraenovae). nih.govnih.govscilit.com These peptides are not constitutively present but are induced as a defense mechanism upon microbial challenge. researchgate.netresearchgate.net
Phormicins are integral components of the insect innate immune system, which provides a rapid and effective defense against a wide range of pathogens. nih.govnih.gov As antimicrobial peptides (AMPs), they function as key effector molecules that are synthesized and secreted in response to infection. researchgate.netnih.gov The induction of phormicin expression is a hallmark of the systemic immune response in insects, demonstrating its crucial role in combating bacterial and fungal invasions. nih.govresearchgate.net The presence of phormicin and related peptides has been confirmed in various insect orders, suggesting an ancient and conserved defense strategy. nih.govnih.gov For instance, royalisin, a defensin-like peptide from the honeybee Apis mellifera, shows high homology to phormicins found in Dipteran species like Protophormia terraenovae and Sarcophaga peregrina. nih.gov
Modern molecular techniques have revolutionized the discovery and characterization of AMPs, including the phormicin precursor. Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), has become a powerful tool for identifying novel phormicin genes. researchgate.netresearchgate.net By comparing the transcriptomes of insects before and after microbial stimulation, researchers can identify differentially expressed genes, leading to the discovery of new phormicins and other immune-related molecules. researchgate.netresearchgate.net For example, two distinct phormicins, designated A and B, were identified in the housefly Musca domestica by screening for transcriptomic changes following microbial exposure. researchgate.net
Genomic approaches, such as genome mining, have also been instrumental. nih.govplos.org This process involves computationally screening entire genome sequences for genes that share similarity with known AMPs. nih.gov Using the amino acid sequence of known defensins like phormicin as a query, scientists have successfully identified and annotated defensin-encoding genes in the genomes of various ant species, including Atta cephalotes and Camponotus floridanus. nih.govplos.org These bioinformatic pipelines often utilize tools like tBLASTn for similarity searches and GeneWise for predicting the gene structure from the genomic DNA. nih.govplos.org
Origins in Insect Immunity and Defense Systems
Precursor Peptide Sequences and Initial Bioinformatic Analysis
Like most secreted peptides, phormicins are synthesized as larger, inactive precursor proteins that undergo post-translational processing to become active. nih.govresearchgate.net The this compound protein is typically composed of three distinct regions: an N-terminal signal peptide, a central propeptide region, and the C-terminal mature phormicin peptide. nih.govnih.gov The signal peptide guides the precursor into the secretory pathway, after which it is cleaved. researchgate.nettcdb.org The propeptide is subsequently removed, often at a conserved dibasic cleavage site (e.g., -KR-), to release the functional mature peptide. nih.gov
The full precursor sequence for phormicin from Protophormia terraenovae has been identified, providing a basis for detailed bioinformatic analysis. tcdb.org
| Precursor Region | Amino Acid Sequence | Function |
|---|---|---|
| Signal Peptide | MKFFMVFVVTFCLAVCFVSQSLAIPA | Directs the protein for secretion. |
| Propeptide | DAANDAHFVDGVQALKEIEPELHGRYK | Region cleaved to activate the mature peptide. |
| Mature Peptide | RATCDLLSGTGINHSACAAHCLLRGNRGGYCNGKGVCVCRN | The final, active antimicrobial peptide. |
Table 1: Components of the this compound from Protophormia terraenovae. The sequence is derived from the full precursor sequence tcdb.org and analysis of conserved cleavage sites. nih.gov
Bioinformatic analysis of newly discovered phormicin precursors allows for the prediction of their physicochemical properties. For instance, the analysis of a this compound gene identified in the oriental fruit fly, Bactrocera dorsalis (termed BdPho), provides a typical example of such characterization. nih.gov
| Predicted Property | Value |
|---|---|
| Full-Length Amino Acid Residues | 93 |
| Predicted Molecular Weight | 9.83 kDa |
| Predicted Isoelectric Point (pI) | 7.54 |
Table 2: Predicted Properties of the this compound (BdPho) from Bactrocera dorsalis. nih.gov
Structural Homology and Classification within Defensin (B1577277) Families
Phormicins are classified as members of the insect defensin family, a large and widespread group of cysteine-rich AMPs. nih.govnih.govresearchgate.net The defining feature of this family is a highly conserved three-dimensional structure known as the cysteine-stabilized αβ (CSαβ) motif. nih.govresearchgate.netresearchgate.net This motif consists of an N-terminal loop, an α-helix, and two anti-parallel β-sheets, all stabilized by a network of three intramolecular disulfide bonds. nih.govresearchgate.netresearchgate.net
The formation of the CSαβ scaffold is dependent on six conserved cysteine residues within the mature peptide sequence. nih.govresearchgate.net These cysteines form disulfide bridges in a specific and conserved pattern (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6), which is critical for the structural integrity and biological activity of the peptide. nih.gov The structure of phormicin from P. terraenovae (PDB: 1ICA) is often used as a template for homology modeling to predict the structures of newly discovered defensins from other insect species. nih.govplos.orgresearchgate.net Defensins are broadly categorized into superfamilies based on their evolutionary origins and structural nuances; insect defensins like phormicin belong to the cis-defensin superfamily. nih.gov
Biosynthesis of Phormicin Precursor
Genetic Organization of Phormicin Biosynthetic Gene Clusters (BGCs)
The genes required for the production of phormicin are organized into a biosynthetic gene cluster (BGC). rsc.org In general, RiPP BGCs encode for the precursor peptide(s), the enzymes responsible for post-translational modifications, and the proteins required for processing and transport, such as proteases and transporters. rsc.org Phormicin, an insect defensin (B1577277), is produced as an inactive precursor that requires processing to become active. mdpi.complos.org
The foundational component of the BGC is the structural gene that encodes the precursor peptide. This gene is transcribed into mRNA, which is then translated by the ribosome. In the oriental fruit fly, Bactrocera dorsalis, a phormicin gene identified as BdPho contains a 282-base-pair open reading frame. researchgate.net This sequence encodes a precursor protein of 93 amino acids. researchgate.net Similarly, the phormicin precursor from the black blowfly, Protophormia terraenovae, is a protein of 94 amino acids. tcdb.org These genes define the primary amino acid sequence of the precursor, which is composed of distinct functional regions. rsc.org
Following ribosomal synthesis, the precursor peptide is chemically altered by a series of dedicated enzymes, known as maturases, which are also encoded within the BGC. rsc.org These post-translational modifications (PTMs) are crucial for the structure and function of the final peptide. thermofisher.com PTMs are mediated by enzymes like kinases, transferases, and ligases that add functional groups to specific amino acid side chains. thermofisher.comnews-medical.net For defensins like phormicin, a key modification is the formation of multiple disulfide bonds. nih.gov Insect defensins possess a conserved network of six cysteine residues that form intramolecular disulfide bridges, creating a stable, structurally defined molecule. plos.org These bonds are essential for the peptide's three-dimensional fold, which consists of an α-helix linked to an antiparallel β-sheet. uit.no
The BGC also contains genes for proteases and transporter proteins that are essential for the final steps of maturation and secretion. rsc.org A protease is required to cleave the leader peptide from the modified core peptide, releasing the mature and active phormicin. rsc.orgbiorxiv.org This proteolytic cleavage is a common strategy in RiPP biosynthesis to activate the final product only after modifications are complete and, often, after export from the cell. frontiersin.org For instance, in the biosynthesis of the lantibiotic nisin, the protease NisP cleaves the leader peptide extracellularly. frontiersin.org
Furthermore, specialized transporter proteins, often ATP-binding cassette (ABC) transporters, are encoded in the BGC to export the peptide from the cell. frontiersin.orgunirioja.es These transporters recognize the precursor peptide, frequently via the leader peptide sequence, and facilitate its translocation across the cell membrane. unirioja.esnih.gov In some systems, the protease domain is fused to the transporter, creating a dual-functional protein that processes and exports the peptide simultaneously. frontiersin.orgunirioja.es
Genes Encoding Post-Translational Modification (PTM) Enzymes
Ribosomal Synthesis of this compound
Like all proteins, the this compound is synthesized by the cell's ribosomal machinery. mdpi.com This process begins with the transcription of the phormicin gene into messenger RNA (mRNA), which then serves as a template for translation.
The translation of the this compound mRNA into a polypeptide chain is a fundamental process carried out by ribosomes. embopress.org Translation initiation in eukaryotes typically begins with the assembly of the 43S pre-initiation complex, which binds to the 5' cap of the mRNA. biorxiv.org This complex, containing the small ribosomal subunit and several eukaryotic initiation factors (eIFs), then scans the mRNA to locate the start codon. biorxiv.orgresearchgate.net Once the start codon is recognized, the large ribosomal subunit joins the complex, and the elongation phase of protein synthesis begins, sequentially adding amino acids to build the precursor polypeptide chain. pdbj.org
The ribosomally synthesized this compound is not immediately active; it has a specific architecture consisting of at least two distinct domains: an N-terminal leader peptide and a C-terminal core peptide. rsc.orgbiorxiv.org This precursor structure is a hallmark of RiPPs. rsc.org
The leader peptide serves multiple critical functions. It acts as a recognition sequence, guiding the precursor to the post-translational modification enzymes. rsc.orgnih.gov This ensures that only the correct substrate is modified. The leader peptide also interacts with the dedicated transport machinery, such as ABC transporters, to facilitate secretion. frontiersin.orgnih.gov Additionally, it often keeps the peptide in an inactive state, preventing any potentially harmful activity within the producing cell until it is safely exported and cleaved. frontiersin.org For insect defensins, the leader peptide is typically an anionic pro-domain that is thought to neutralize the strong positive charge of the mature core peptide. plos.org
The core peptide is the portion of the precursor that ultimately becomes the mature, biologically active phormicin. rsc.orgnih.gov This region contains the specific sequence of amino acids, including the conserved cysteine residues, that will be post-translationally modified to form the final, correctly folded defensin. rsc.orgplos.org After the modifications are complete and the precursor has been transported, the leader peptide is proteolytically removed, releasing the mature core peptide to perform its function. rsc.orgbiorxiv.org
Molecular Mechanisms of Phormicin Precursor Processing and Maturation
Enzymatic Post-Translational Modifications (PTMs) of the Core Peptide
The transformation of the nascent Phormicin polypeptide into a structurally stable and active form is critically dependent on enzymatic PTMs. These modifications occur on the core peptide region, which will become the mature defensin (B1577277).
While a complete and functionally annotated biosynthetic gene cluster (BGC) specifically for Phormicin has not been fully elucidated in the literature, the genetic architecture for insect defensins provides a strong model. nih.govjmicrobiol.or.kr BGCs for ribosomally synthesized and post-translationally modified peptides (RiPPs) typically contain the necessary genes for precursor synthesis, modification, and transport. nih.govfrontiersin.org For defensins, these clusters would encode the precursor peptide itself and the enzymes required for its maturation.
The key PTM for Phormicin is the formation of three intramolecular disulfide bonds. frontiersin.orgresearchgate.net This oxidative folding process is characteristic of the entire defensin family and is crucial for creating the stable cysteine-stabilized αβ (CSαβ) motif. nih.govnih.govplos.org This process typically occurs within the endoplasmic reticulum (ER), facilitated by a general cellular machinery rather than highly specific enzymes found only within the BGC. The enzymes involved are part of the protein disulfide isomerase (PDI) family, which catalyze the correct formation and rearrangement of disulfide bonds, ensuring the proper three-dimensional folding of the peptide.
Potential C-terminal amidation, a common PTM for bioactive peptides that often enhances stability and activity, would require an amidating enzyme, such as a peptidylglycine α-amidating monooxygenase (PAM). frontiersin.org However, it remains unconfirmed whether Phormicin undergoes this modification.
| Enzyme Class | Putative Role in Phormicin Maturation | Location of Action | Evidence Basis |
| Protein Disulfide Isomerase (PDI) family | Catalyzes oxidative folding and formation of three intramolecular disulfide bonds. | Endoplasmic Reticulum | Inferred from general protein secretion and defensin folding pathways. nih.gov |
| Peptidylglycine α-amidating monooxygenase (PAM) | Would catalyze C-terminal amidation, if present. | Golgi Apparatus | Hypothetical, based on PTMs of other bioactive peptides. frontiersin.org |
The defining chemical transformation in Phormicin maturation is the extensive disulfide cross-linking. The core peptide of insect defensins contains six conserved cysteine residues that form three specific disulfide bonds (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6). plos.org This intricate network of covalent bonds is essential for forming the compact and highly stable CSαβ structural motif, which is resistant to proteases and harsh environmental conditions. frontiersin.orgresearchgate.net This structure is indispensable for the antimicrobial activity of Phormicin, as it correctly orients the hydrophobic and cationic residues necessary for membrane interaction. nih.govoup.com
Other modifications such as hydroxylation or glycosylation have not been reported for Phormicin. Analysis of related bed bug defensin sequences did not reveal any putative glycosylation sites. mdpi.com While human defensins can undergo PTMs like phosphorylation and ADP-ribosylation, these have not been observed in their insect counterparts. nih.gov
Identification of Key Modifying Enzymes within BGCs
Proteolytic Cleavage of the Leader Peptide
The Phormicin precursor is synthesized with an N-terminal leader sequence, which consists of a signal peptide and a propeptide. frontiersin.orgresearchgate.netpnas.org This leader region must be removed through a precise, multi-step proteolytic process to release the active peptide. wikipedia.orgnih.gov This processing is a key regulatory step, preventing intracellular activity of the peptide.
The maturation of the this compound involves at least two distinct proteolytic cleavage events mediated by different proteases.
Signal Peptide Cleavage : The N-terminal signal peptide directs the nascent pre-propeptide to the secretory pathway via the endoplasmic reticulum. wikipedia.org During or immediately after translocation into the ER, a signal peptidase recognizes and cleaves this sequence, releasing the pro-Phormicin molecule into the ER lumen. nih.gov This is a ubiquitous process for most secreted proteins.
Propeptide Cleavage : Following the removal of the signal peptide, the propeptide must be excised to yield the mature defensin. The junction between the propeptide and the mature Phormicin sequence typically contains a conserved dibasic cleavage motif, such as Lysine-Arginine (-KR-). plos.orgresearchgate.net This site is a hallmark recognition sequence for proprotein convertases , a family of serine proteases that includes furin and kexin-like enzymes. researchgate.net These enzymes are active in the trans-Golgi network and/or in secretory vesicles, where they perform the final activation step before secretion. Serine proteases are broadly implicated in activating insect immune responses, including the maturation of AMPs. frontiersin.orgmdpi.comresearchgate.net
The regulation of Phormicin maturation is tightly controlled at multiple levels to ensure the peptide is produced and activated only when and where it is needed.
Transcriptional Control : The primary level of regulation is at the gene expression level. The synthesis of the this compound is typically low or absent in unchallenged insects but is rapidly and strongly upregulated in response to immune challenges, such as bacterial or fungal infections, and physical wounding. plos.orgtandfonline.com This induction is controlled by conserved innate immunity signaling cascades, primarily the Toll and Imd pathways, which activate NF-κB-like transcription factors that bind to the promoter region of the Phormicin gene. mdpi.comtandfonline.com Mating has also been shown to regulate the expression of defensin genes in some insects. mdpi.com
Compartmentalization : The proteolytic processing is spatially regulated within the cell. The inactive pro-Phormicin is trafficked through the ER and Golgi apparatus. oup.com The activating proteases, such as proprotein convertases, are localized to the late secretory pathway (trans-Golgi network and secretory granules). This compartmentalization ensures that the mature, active peptide is not released into the cytoplasm or other early compartments of the secretory pathway, which would risk auto-toxicity. The acidic and anionic nature of the propeptide is also thought to help neutralize the cationic mature peptide, acting as an intramolecular chaperone and inhibitor until it is cleaved. oup.com
Role of Specific Proteases in Maturation
Mechanisms of Mature Phormicin Release and Secretion
Once the this compound has been fully processed and the mature peptide has been liberated within the trans-Golgi network or secretory vesicles, it is ready for release from the cell. As a component of the humoral immune response in insects, mature Phormicin is secreted into the hemolymph (insect blood) primarily by the fat body and certain hemocytes (blood cells). mdpi.comcabidigitallibrary.org
The release occurs via the classical secretory pathway. The vesicles containing the mature Phormicin travel to the plasma membrane, fuse with it, and release their contents into the extracellular space in a process known as exocytosis . tandfonline.comasm.org This mechanism allows for the rapid deployment of a high concentration of the AMP at sites of infection. While ABC transporters are crucial for many transport processes in insects, including detoxification, their primary role in AMP biology appears to be as efflux pumps in target bacteria to confer resistance, rather than as a secretion mechanism for the host cell producing the defensin. nih.govresearchgate.netnih.gov
Biological Role and Ecological Significance of Phormicin and Its Precursor in Host Organisms
Contribution to Insect Innate Immunity
As integral components of the insect's innate immune system, phormicins are vital for defending against pathogenic microorganisms. uniprot.orgnih.govnih.gov The expression of the genes encoding these peptides is a dynamic process, often modulated by the presence of immune challenges. researchgate.netnih.gov
Constitutive vs. Inducible Expression Patterns in Response to Immune Triggers
The expression of phormicin genes can be categorized as either constitutive (continuous) or inducible (triggered by specific stimuli). differencebetween.combyjus.com For instance, in the housefly Musca domestica, two identified phormicins, A and B, exhibit different expression patterns. nih.govresearchgate.net Phormicin B shows a higher level of constitutive expression compared to Phormicin A. nih.govresearchgate.net However, upon microbial stimulation, the expression of Phormicin B is sharply downregulated, while Phormicin A is significantly upregulated. nih.govresearchgate.net This differential expression suggests distinct roles for these peptides in maintaining a baseline level of immunity versus responding to an active infection.
Similarly, in the oriental fruit fly, Bactrocera dorsalis, the phormicin gene BdPho is inducible upon being challenged by immune triggers. researchgate.netnih.gov Mating has also been observed to upregulate the expression of BdPho, potentially enhancing the fly's immunity to protect against challenges encountered during this process. researchgate.net This inducible nature allows the insect to conserve resources and deploy a robust defense only when necessary. differencebetween.combyjus.com
Role in Host Defense Against Microbial Challenges
Phormicins exhibit broad-spectrum antimicrobial activity, targeting Gram-positive and, in some cases, Gram-negative bacteria, as well as fungi. nih.govnih.gov The primary function of phormicin is to contribute to the anti-Gram-positive activity of the insect's immune hemolymph. uniprot.org For example, phormicin from Protophormia terraenovae is responsible for this specific defense. uniprot.org
Research has demonstrated the effectiveness of phormicin against clinically significant pathogens. Housefly-derived phormicin has been shown to be effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.net Furthermore, phormicins from the dragonfly Aeshna cyanea and the flesh fly Protophormia terraenovae have shown antiparasitic activity against Plasmodium gallinaceum, a malaria parasite in birds used as a model in research. rsc.org This highlights the peptide's potential in combating a variety of microbial threats.
The mechanism of action often involves the disruption of microbial cell membranes. nih.govresearchgate.net For instance, Phormicin D from houseflies has been observed to disrupt the cell membrane of MRSA. nih.govresearchgate.net
Interplay with Host Regulatory Networks
The production and activity of phormicin are intricately linked with the host's regulatory networks, influencing gene expression and participating in complex interactions within the host's immune system. researchgate.netnih.gov
Influence on Gene Expression in Host Immune Responses
The presence of pathogens triggers a cascade of signaling pathways within the insect host, leading to the expression of various immune-related genes, including those encoding phormicins. mdpi.comfrontiersin.org In Drosophila melanogaster, the Toll and Imd pathways are two major signaling routes that regulate the expression of AMP genes in response to infection. nih.gov The Toll pathway is primarily activated by Gram-positive bacteria and fungi, while the Imd pathway responds to Gram-negative bacteria. nih.gov
Upon infection, these pathways lead to the activation of transcription factors that, in turn, initiate the synthesis of AMPs like phormicin. ube.fr For example, in housefly larvae primed with Candida albicans, the expression of several immune effector genes, including phormicin, was significantly upregulated upon subsequent challenge with the pathogen. researchgate.net This indicates that the host can mount a more robust immune response upon re-exposure, a phenomenon known as immune priming. researchgate.net
Involvement in Biofilm Disruption Mechanisms in Commensal or Pathogenic Interactions
Bacterial biofilms are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. nih.gov Phormicins have demonstrated the ability to disrupt these resilient structures. researchgate.netresearchgate.net Housefly-derived phormicin, for instance, can inhibit the formation of S. aureus and MRSA biofilms. researchgate.netresearchgate.net
The mechanism behind this anti-biofilm activity involves the downregulation of genes essential for biofilm formation. nih.govresearchgate.net In the case of MRSA, Phormicin D was found to downregulate the expression of biofilm-related genes such as altE and embp. nih.govresearchgate.net Furthermore, phormicin treatment has been shown to alter the expression of virulence genes and other regulatory factors in S. aureus, including agrC, sigB, RNAIII, altA, rbf, hla, hld, geh, and psmɑ. researchgate.netresearchgate.net This multifaceted approach of disrupting the biofilm structure and interfering with the underlying genetic regulation makes phormicin a potent anti-biofilm agent. referencecitationanalysis.com
Ecological Context of Phormicin's Function
The role of phormicin extends beyond the individual host's immunity and has significant implications in the broader ecological context of the insect's life. researchgate.nettcdb.org Insects inhabit diverse and often microbially-rich environments, making a robust immune system essential for survival. nih.gov
The ability of insects like the housefly to thrive in unsanitary conditions is a testament to the effectiveness of their innate immune system, in which AMPs like phormicin are key players. nih.govresearchgate.net The expression of phormicin can be influenced by various ecological factors and life-history events. As mentioned earlier, mating in the oriental fruit fly can trigger an increase in phormicin expression, likely as a protective measure against potential infections acquired during this activity. researchgate.net
Furthermore, the interaction with symbiotic and pathogenic microbes shapes the evolution and regulation of phormicin. The constant exposure to a variety of microorganisms provides the selective pressure for maintaining a diverse and effective arsenal (B13267) of AMPs. nih.gov The ability of phormicin to combat a wide range of pathogens, including bacteria and parasites, underscores its importance in the ecological fitness of the host insect. nih.govrsc.org
Mechanistic Studies of Phormicin S Biological Activity
Interaction with Microbial Targets
Phormicin exerts its antimicrobial effects primarily through interaction with external and membrane-associated components of microbial cells. These interactions lead to the disruption of community structures like biofilms and compromise the integrity of the cell membrane.
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. mdpi.comnih.gov Phormicin has demonstrated significant efficacy in inhibiting and disrupting the formation of these resilient structures, particularly those of Staphylococcus aureus and its methicillin-resistant variant (MRSA). researchgate.netnih.gov
Research using crystal violet staining and scanning electron microscopy (SEM) has visually confirmed that Phormicin D, a variant of Phormicin, effectively inhibits the formation of MRSA biofilms. researchgate.netresearchgate.netnih.gov The peptide interferes with the initial attachment of bacteria to surfaces and hinders the maturation of the biofilm structure. researchgate.netmdpi.com This antibiofilm activity is a critical aspect of its therapeutic potential, as biofilm formation is a major contributor to chronic and persistent infections. mdpi.commdpi.com A modified version of housefly larval AMP, Phormicin C-NS, was also shown to inhibit Candida albicans biofilm formation. researchgate.netmdpi.com
Table 1: Effect of Phormicin on Microbial Biofilm Formation
| Microbial Target | Phormicin Variant | Observed Effect | Research Finding Source |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Phormicin D | Inhibition of biofilm formation | researchgate.netresearchgate.netnih.gov |
| Staphylococcus aureus | Phormicin | Disruption of biofilm formation | nih.govmdpi.com |
Beyond physical disruption, Phormicin's antibiofilm activity is linked to its ability to modulate the expression of genes crucial for biofilm development and virulence. researchgate.netnih.gov Studies have shown that treatment with Phormicin leads to the downregulation of a suite of genes in S. aureus and MRSA that are essential for the formation and stability of biofilms. researchgate.netnih.gov
In MRSA, Phormicin D was found to inhibit biofilm formation by downregulating the expression of genes such as altE and embp. researchgate.netresearchgate.netnih.gov Broader studies on Phormicin's impact on MRSA have identified a wider range of affected genes, including those in key regulatory systems. nih.gov This effect on gene expression highlights a more subtle and targeted mechanism of action than mere physical disruption. mdpi.com
Table 2: Microbial Genes Downregulated by Phormicin Treatment
| Organism | Phormicin Variant | Downregulated Genes | Function of Genes |
|---|---|---|---|
| MRSA | Phormicin D | altE, embp | Biofilm formation |
Source: researchgate.netnih.govresearchgate.netnih.gov
A primary mechanism for many antimicrobial peptides is the direct interaction with and disruption of the microbial cell membrane. mdpi.comfrontiersin.org The initial attraction is often electrostatic, between the cationic AMP and the negatively charged components of bacterial membranes. mdpi.commdpi.com Phormicin follows this pattern, interacting with the microbial cell membrane, leading to its permeabilization and disruption. researchgate.netresearchgate.netnih.gov
Transmission electron microscopy (TEM) studies have provided evidence that Phormicin D disrupts the cell membrane of MRSA. researchgate.netresearchgate.netnih.gov This membrane-disrupting activity is a hallmark of many AMPs, which can form pores or create other forms of membrane damage, leading to the leakage of cellular contents and ultimately, cell death. mdpi.commdpi.com The amphipathic nature of these peptides, possessing both hydrophilic and hydrophobic regions, allows them to insert into and destabilize the lipid bilayer of the microbial membrane. mdpi.com
Alteration of Microbial Gene Expression Profiles
Intracellular Targets and Biochemical Pathways
While membrane disruption is a key feature, some AMPs can translocate across the microbial membrane to act on internal cellular targets. bioinformatics.orgmdpi.com This dual-action potential, targeting both the membrane and intracellular processes, can make it more difficult for microbes to develop resistance. mdpi.com
Some antimicrobial peptides exert their effects by interfering with the synthesis of DNA and RNA, which are fundamental processes for bacterial survival and replication. mdpi.comnih.gov They can achieve this by directly binding to nucleic acids or by inhibiting essential enzymes involved in their synthesis, such as DNA polymerase or RNA polymerase. mdpi.comuobabylon.edu.iqlibretexts.org While some AMPs like TO17 are known to induce the degradation of bacterial nucleic acids, direct evidence specifically linking the Phormicin precursor to the inhibition of nucleic acid synthesis or its degradation is still an area of ongoing research. mdpi.com However, the ability of some peptides to target intracellular processes suggests this as a potential mechanism for Phormicin. frontiersin.org
Inhibition of protein synthesis is another critical intracellular mechanism of action for some AMPs. mdpi.comnih.gov These peptides can enter the bacterial cytoplasm and bind to ribosomes, the cellular machinery responsible for protein production. mdpi.comembopress.org This interaction can block different stages of translation, from initiation to termination, thereby halting the synthesis of essential proteins and leading to bacterial death. embopress.orgfrontiersin.org
For instance, proline-rich antimicrobial peptides (PrAMPs), a class to which Phormicin is related, are known to enter bacterial cells and bind to the ribosome, inhibiting protein synthesis. nih.govembopress.orgfrontiersin.org Peptides like Drosocin and Apidaecin have been shown to inhibit protein translation by binding to ribosomal subunits. mdpi.com Although Phormicin is classified as an αβ insect defensin (B1577277), the established mechanisms of other insect-derived peptides suggest that interference with ribosomal function is a plausible, though not yet definitively proven, mechanism of action for Phormicin. mdpi.commdpi.com
Analytical and Methodological Approaches for Studying Phormicin Precursor and Its Derivatives
Genomic and Proteomic Techniques for Identification and Characterization
Genomic and proteomic approaches provide a foundational understanding of the phormicin precursor, from its genetic blueprint to the final, functional peptide. aragen.comnautilus.biosomalogic.com These technologies allow researchers to connect the genetic information encoded in an organism's DNA to the proteins and peptides that carry out biological functions. aragen.com
Genome Mining and Bioinformatics Analysis
Genome mining is a powerful computational strategy used to identify biosynthetic gene clusters (BGCs) within an organism's genome that are responsible for producing natural products like phormicin. mdpi.comgithub.io This bioinformatic investigation helps in pinpointing the genes that encode for the precursor protein and the enzymes involved in its post-translational modification. mdpi.comkaist.ac.kr
By analyzing the genomic data, researchers can predict the existence of previously uncharacterized natural product BGCs. mdpi.com This process involves using specialized algorithms to search for conserved patterns and gene arrangements typical of known antimicrobial peptide BGCs. github.io Once a potential BGC for the this compound is identified, further bioinformatic analysis of the encoded enzymes can offer predictions about the structure of the final active peptide. mdpi.com However, a significant limitation is that this approach is most effective at identifying BGCs that share similarities with already known clusters. mdpi.com
Key steps in the genome mining process for identifying the this compound BGC include:
DNA Sequencing: Obtaining the complete or partial genome sequence of the producing organism using next-generation sequencing (NGS) technologies. github.io
BGC Detection: Utilizing bioinformatics tools like antiSMASH to scan the genome for potential BGCs. kaist.ac.kr
Gene Annotation: Predicting the function of genes within the identified BGC. github.io
Phylogenetic Analysis: Studying the evolutionary relationships of the BGC to understand its origin and potential function. github.io
Mass Spectrometry-Based Peptidomics
Mass spectrometry (MS)-based peptidomics is a core technique for the direct identification and characterization of the this compound and its processed derivatives. cuni.cznih.gov Unlike proteomics, which focuses on large proteins, peptidomics targets the comprehensive analysis of endogenous peptides. frontiersin.org This approach is essential for studying antimicrobial peptides, which often exist as a complex mixture of precursor forms and processed, active peptides. frontiersin.org
The general workflow involves the extraction of peptides from a biological sample, followed by their separation, typically using liquid chromatography (LC). The separated peptides are then ionized and introduced into a mass spectrometer. cuni.cz The instrument measures the mass-to-charge (m/z) ratio of the precursor ions. nih.gov Subsequently, tandem mass spectrometry (MS/MS) is employed to fragment the precursor ions, generating a pattern of fragment ions that provides information about the amino acid sequence of the peptide. nih.gov
Recent advancements in MS technology, such as high-resolution ion mobility mass spectrometry (HRIM-MS), have enhanced the ability to separate and identify peptide isoforms and post-translational modifications, which are often crucial for the activity of antimicrobial peptides. biocompare.com Data-independent acquisition (DIA) is another advanced approach that allows for the interrogation of all peptides within a specific mass range, improving the detection of low-abundance peptides. biocompare.com
Molecular Biology Techniques for Expression and Regulation Studies
Understanding the genetic regulation of phormicin production is crucial for optimizing its synthesis and understanding its role in the producing organism. Molecular biology techniques are central to studying the expression of the genes involved in the this compound's biosynthesis. scirp.orgnih.govneb.com
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and widely used technique for quantifying gene expression levels. nih.govthermofisher.comgene-quantification.de It allows for the measurement of the amount of a specific mRNA transcript, in this case, the transcript encoding the this compound, in a biological sample. nih.govnih.gov
The process begins with the extraction of total RNA from the organism, which is then reverse-transcribed into complementary DNA (cDNA). thermofisher.com This cDNA serves as the template for the qPCR reaction. The reaction includes fluorescent dyes or probes that bind to the amplifying DNA, allowing for the real-time monitoring of the PCR product accumulation. merckmillipore.com The cycle at which the fluorescence signal crosses a certain threshold is used to determine the initial amount of the target transcript. merckmillipore.com
By comparing the expression levels of the this compound gene under different conditions, researchers can gain insights into the factors that regulate its production. This technique is particularly valuable for its sensitivity in detecting even small changes in gene expression. gene-quantification.de
Structural Analysis of Processed Peptides (excluding basic identification data)
While mass spectrometry provides sequence information, other techniques are necessary to understand the three-dimensional structure of the processed phormicin peptides and their effects on target cells.
Electron Microscopy for Cellular and Biofilm Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the effects of processed phormicin peptides on the morphology of bacterial cells and the structure of biofilms. news-medical.netnih.gov
TEM, on the other hand, is used to visualize the internal structures of cells. researchgate.net By examining ultra-thin sections of bacterial cells treated with phormicin, researchers can identify intracellular targets of the peptide and observe changes to internal components like the cytoplasm and nucleoid. researchgate.net
Table of Analytical Techniques for this compound Studies
| Technique | Application | Key Findings |
|---|---|---|
| Genome Mining | Identification of the phormicin biosynthetic gene cluster. | Prediction of precursor protein sequence and modifying enzymes. |
| Mass Spectrometry | Identification and sequencing of the this compound and processed peptides. | Determination of amino acid sequence and post-translational modifications. |
| qPCR | Quantification of this compound gene expression. | Understanding the regulation of phormicin production. |
| Electron Microscopy | Visualization of phormicin's effect on cell and biofilm morphology. | Observation of cellular damage and biofilm disruption. |
Spectroscopic Techniques for Conformation Studies
The biological activity of peptide-based compounds is intrinsically linked to their three-dimensional structure. For the this compound and its derivatives, understanding their conformational preferences is paramount. Spectroscopic techniques are powerful tools for elucidating the structural features of these molecules in various states. These methods provide critical insights into the secondary structure, folding patterns, and the dynamic nature of these peptides in solution and in the solid state. nih.govmdpi.comiiserpune.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the three-dimensional structure of peptides and their derivatives in solution, mimicking a physiological environment. iiserpune.ac.incopernicus.org It provides data on the spatial proximity of atoms and torsional angles within the molecule.
Detailed Research Findings : Conformational analysis by NMR involves the use of several parameters. The analysis of ¹H-¹H rotating-frame Overhauser effects (ROEs) provides through-space distance restraints between protons that are close in space, which is indicative of folded conformations. nih.gov Additionally, ³J(HNHα) coupling constants are used to derive dihedral angle restraints, offering information about the peptide backbone. nih.gov Chemical shift values, particularly of Hα and Cα atoms, are also sensitive to the local conformation and can be compared to reference values for known secondary structures. nih.gov For instance, studies on peptide analogues often reveal the presence of sequential HN/HN ROEs and medium-range ROEs, which are hallmarks of folded structures like β-turns. nih.gov The analysis of molecular flexibility can be performed by systematically comparing experimental NMR parameters (shifts, NOEs, J-couplings) against values calculated for in-silico-generated conformer sets to find a best-fit population-weighted model. copernicus.org
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) is a rapid and sensitive technique used to investigate the secondary structure of peptides. nih.govnih.gov It measures the differential absorption of left and right-circularly polarized light by chiral molecules. nih.gov The resulting spectrum in the far-UV region (180-260 nm) is characteristic of the peptide's secondary structure content (α-helix, β-sheet, turns, and random coil). researchgate.net
Detailed Research Findings : For antimicrobial peptides, conformational changes are often linked to their environment. mdpi.com CD spectroscopy is ideal for monitoring these changes. For example, a peptide may exist in a disordered or random coil state in an aqueous solution but adopt a more ordered α-helical or β-sheet structure upon interaction with membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.net The CD spectrum of an α-helix is characterized by negative bands near 222 nm and 208 nm and a positive band near 193 nm. A β-sheet structure typically shows a negative band around 218 nm and a positive band near 195 nm. researchgate.net By analyzing the CD spectra, the percentage of each secondary structure element can be estimated, providing valuable insights into the peptide's folding upon interaction with its target. nih.govresearchgate.net
X-ray Crystallography
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional atomic structure of molecules in their crystalline solid state. sci-hub.se This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined.
Detailed Research Findings : For phormicin precursors and their derivatives, obtaining a crystal structure provides a static, atomic-level snapshot of the molecule's conformation. nih.gov This is particularly valuable for understanding specific intramolecular interactions, such as hydrogen bonds, and the precise geometry of the peptide backbone and side chains. nih.gov The study of precursor molecules in the solid state can offer insights that are relevant to the conformation of the final product. nih.gov In cases where the molecule itself is difficult to crystallize, the formation of heavy atom derivatives can be employed. numberanalytics.com These derivatives, which contain strongly scattering atoms like mercury or gold, can help solve the phase problem in X-ray crystallography, a major hurdle in structure determination. numberanalytics.com The detailed structural models from crystallography are crucial for structure-based drug design efforts. sci-hub.se
Evolutionary Trajectories and Phylogenetic Relationships of Phormicin Precursor
Comparative Genomics of Phormicin Precursor Genes Across Species
Genomic analyses across various insect species have revealed key features of the genes encoding phormicin and related defensins. These genes typically encode a pre-propeptide, which includes a signal peptide, a prosequence, and the C-terminal mature defensin (B1577277) domain. cdnsciencepub.com The signal peptide directs the precursor to the secretory pathway, after which it is cleaved. cdnsciencepub.com In many canonical defensins, the prosequence is subsequently removed, often at a furin cleavage site, to release the active mature peptide. cdnsciencepub.com
Comparative studies show that the genomic architecture of defensin genes, including those for phormicin precursors, can vary significantly among insect lineages. For instance, analysis of honeybee (Apis mellifera) defensin genes revealed that two distinct genes differ considerably in their length, intron-exon structure, and the sequences of their pre-pro regions. researchgate.net One of the honeybee defensin genes was found to have an intron within the coding sequence of the mature peptide, a feature not commonly observed in other arthropod defensins at the time. researchgate.net This structural diversity suggests that even within a single species, defensin genes can follow independent evolutionary paths after originating from a common ancestral gene. researchgate.net
Gene duplication and subsequent divergence are major drivers of defensin diversity. In some ant species, defensin genes have undergone expansion, leading to multiple copies, while other lineages show differential gene loss. nih.gov This dynamic of gene gain and loss is also evident in the house fly (Musca domestica), which possesses 12 defensin genes compared to the single defensin gene in Drosophila melanogaster. cdnsciencepub.com These multiple copies often exhibit subfunctionalization, with different defensin genes being expressed at different life stages (e.g., larval vs. adult) or in response to specific types of infection. cdnsciencepub.com For example, in the house fly, four defensin genes were found to be induced upon infection and are primarily expressed during larval and pupal stages. cdnsciencepub.com
The organization of genes in biosynthetic gene clusters (BGCs) is another important aspect of their evolution. While the concept is more established for secondary metabolites in fungi and bacteria, genes involved in related functions in eukaryotes can also be clustered. frontiersin.orgplos.org The clustering of immune response genes can facilitate co-regulation, ensuring a rapid and coordinated defense against pathogens. plos.org Although this compound genes are not always found in large, complex clusters like those for fungal metabolites, their genomic context and linkage to other immune-related genes are areas of ongoing investigation. The evolution of such clusters is thought to be driven by mechanisms like horizontal gene transfer (though less common for these genes in insects), gene duplication, and selection favoring the maintenance of co-adapted gene complexes. frontiersin.orgbiorxiv.org
| Species | Defensin Gene(s) | Key Genomic Features | Reference |
|---|---|---|---|
| House Fly (Musca domestica) | 12 Defensin Genes | Gene duplication event; differential expression across life stages (larval/pupal vs. adult). Larval/pupal genes are inducible by infection. | cdnsciencepub.com |
| Ants (Various species) | Multiple Defensin Genes | Gene expansion and differential gene loss observed across species. Sequence diversity is high in the C-termini. | nih.gov |
| Honeybee (Apis mellifera) | defensin1, defensin2 | Significant differences in intron-exon structure and pre-pro regions between the two genes, suggesting a long period of independent evolution. | researchgate.net |
| Silkworm (Bombyx mori) | BmDefensinA, BmDefensinB | BmDefensinA is an ortholog of Spodoptericin, while BmDefensinB has no identified orthologs, indicating dynamic evolution. | tandfonline.com |
Evolutionary Pressures Shaping this compound Diversity
The diversity observed in phormicin precursors and related defensins is not random but is sculpted by intense evolutionary pressures, primarily from pathogens. The constant need to recognize and eliminate a wide and evolving array of bacteria and fungi drives the diversification of these immune effectors. This co-evolutionary arms race is a key factor shaping the molecular evolution of antimicrobial peptides. nih.govnih.gov
One of the strongest indicators of this selective pressure is the evidence of positive selection (or diversifying selection) in defensin genes. plos.orgplos.org Positive selection occurs when mutations that result in an amino acid change (non-synonymous substitutions) are favored and spread through a population faster than silent (synonymous) mutations. This often happens in genes involved in host-pathogen interactions. Analysis of ant defensin precursor sequences has identified specific positions within the mature peptide domain that are under positive selection. plos.orgplos.org These rapidly evolving sites are often located on the surface of the peptide, in regions likely to be involved in interacting with microbial targets. plos.org The sequence variation at these positions may alter the peptide's spectrum of activity or its efficacy against specific pathogens. plos.org
The lifestyle of an organism can also exert unique selective pressures. For example, ants and other eusocial insects live in dense colonies where individuals are closely related and interact frequently, creating ideal conditions for pathogens to spread. nih.gov This high risk of disease transmission is thought to have driven the evolution of a robust and diverse immune system, including an expanded and varied repertoire of defensins. nih.gov
Furthermore, different domains of the defensin precursor can evolve at different rates. The signal peptide is typically conserved, as its function in protein secretion is fundamental. In contrast, the mature peptide domain, which directly interacts with pathogens, often shows high levels of variation. cdnsciencepub.com The pro-peptide region also exhibits variability, though its precise function and the selective pressures acting upon it are less understood. mdpi.com In some cases, such as the adult-expressed defensins in house flies, the loss of a cleavage site between the pro-peptide and the mature domain suggests that the entire pro-defensin may have acquired a new or modified function. cdnsciencepub.com This indicates that evolutionary pressures can lead to dramatic structural and functional changes in the entire precursor, not just the mature peptide. cdnsciencepub.com
Synthetic Biology and Engineering Approaches for Phormicin and Its Precursor
Recombinant Expression Systems for Precursor and Mature Peptide Productionnih.govmdpi.com
Bacterial Systems: Escherichia coli (E. coli) is a frequently used host due to its rapid growth, low cost, and well-understood genetics. kuleuven.begenscript.com However, the expression of AMPs like Phormicin can be toxic to the host. To overcome this, the precursor is often expressed as a fusion protein. remedypublications.com A cleavable fusion partner (such as SUMO, MBP, or thioredoxin) can protect the host cell from the peptide's antimicrobial activity and may also enhance solubility and simplify purification. nih.govscielo.br Following purification, the fusion tag is enzymatically or chemically cleaved to release the Phormicin precursor or mature peptide. google.com
Yeast Systems: Yeast, such as Pichia pastoris and Saccharomyces cerevisiae, are attractive eukaryotic hosts. ppaspk.orgnih.gov They offer advantages over bacteria, including the ability to perform some post-translational modifications and a secretory pathway that can facilitate the export of the peptide, simplifying purification. nih.gov Pichia pastoris, in particular, is known for its capacity to reach high cell densities, leading to high-yield production. nih.gov Fusion protein strategies are also commonly used in yeast to ensure high expression levels and prevent cytotoxicity. nih.gov
Plant-Based Systems: Plants are emerging as a cost-effective and scalable platform for recombinant protein production, including AMPs. mdpi.com This method, known as molecular farming, can be achieved through stable expression in transgenic plants or via transient expression systems. Plant-derived systems can correctly fold complex proteins and are free of human pathogens, offering a significant safety advantage. mdpi.com
Below is a comparative table of common expression systems for producing the this compound.
| Expression System | Advantages | Disadvantages | Key Considerations for this compound |
| E. coli | Rapid growth, low cost, high yield, well-established protocols. genscript.com | Lack of post-translational modifications, potential for inclusion body formation, host toxicity. genscript.com | Requires fusion tag to mitigate toxicity and prevent degradation. remedypublications.com |
| Yeast (P. pastoris) | High-density culture, protein secretion, some post-translational modifications. nih.govnih.gov | Slower growth than bacteria, potential for hyperglycosylation. | Secretion into the medium simplifies purification; SUMO-fusion can enhance expression. nih.gov |
| Plant Systems | Low production cost, high scalability, inherent safety (no human pathogens). mdpi.com | Longer production timelines (for transgenic lines), complex downstream processing. | Suitable for large-scale production for future applications. mdpi.com |
Rational Design and Modification of Precursor Peptides for Researchmdpi.comrsc.org
Rational design involves the targeted modification of a peptide's amino acid sequence to improve its characteristics for specific research applications. nih.gov By applying bioinformatic tools and a deep understanding of peptide structure, researchers can engineer this compound peptides with enhanced properties. rsc.orgnih.gov
Strategies for Enhancing Peptide Stability for Research Purposesmdpi.comrsc.org
A primary goal of peptide engineering is to increase stability, thereby extending shelf-life and improving performance in experimental assays. Peptides are susceptible to degradation by proteases and can be unstable in solution. nih.govnih.gov Several strategies can be employed to stabilize the this compound.
Incorporation of Non-canonical Amino Acids: Replacing standard L-amino acids with their D-enantiomers at specific positions can render the peptide resistant to proteolysis without necessarily compromising its structure. nih.gov
Peptide Stapling: This technique involves introducing a synthetic brace or "staple" to lock the peptide into a specific secondary structure, such as an α-helix. nih.gov This conformational rigidity enhances resistance to enzymatic degradation and can improve biological activity. nih.govnih.gov
Cyclization: Connecting the N- and C-termini of the peptide (head-to-tail cyclization) or linking the side chains of two amino acids can significantly increase stability by reducing conformational flexibility and protecting the termini from exoproteases. nih.gov
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the hydrodynamic size of a peptide, which can protect it from degradation and improve its solubility and in-solution stability. researchgate.netubaya.ac.id
| Stabilization Strategy | Mechanism of Action | Potential Benefit for this compound |
| D-Amino Acid Substitution | Reduces susceptibility to protease cleavage. nih.gov | Increased half-life in biological assays. |
| Hydrocarbon Stapling | Enforces and stabilizes α-helical secondary structure. nih.gov | Preserves active conformation, enhances protease resistance. nih.gov |
| Cyclization | Restricts conformational freedom and blocks terminal proteases. nih.gov | Enhanced structural stability and resistance to degradation. |
| PEGylation | Increases hydrodynamic radius and masks proteolytic sites. researchgate.net | Improved solubility and prolonged stability in aqueous solutions. ubaya.ac.id |
Creation of Analogs for Structure-Activity Relationship (SAR) Studiesrsc.org
Structure-activity relationship (SAR) studies are fundamental to understanding how a peptide's structure relates to its biological function. oncodesign-services.com By systematically synthesizing and testing analogs of the this compound, researchers can identify key residues and structural motifs that are critical for its activity. nih.govresearchgate.net
The process involves creating a series of related compounds, each with a specific modification, and then measuring their biological activity. oncodesign-services.com Common approaches include:
Alanine (B10760859) Scanning Mutagenesis: Each amino acid in the sequence is systematically replaced with alanine to determine its contribution to the peptide's function.
Truncation Analysis: Portions of the peptide are removed from the N- or C-terminus to identify the minimal active sequence.
Substitution with Non-natural Amino Acids: Introducing novel chemical functionalities to probe specific interactions or improve properties. nih.gov
These studies provide a detailed map of the molecular determinants of function, guiding further optimization efforts. mdpi.comscribd.com For the this compound, SAR studies could elucidate which regions are essential for proper folding, interaction with processing enzymes, or potential direct biological activities.
Biotechnological Applications in Research Tool Developmentresearchgate.net
Engineered this compound peptides can be developed into valuable tools for a range of research applications. The ability to modify the peptide sequence and conjugate it with other molecules opens up new avenues for its use in basic and applied science.
Probes for Mechanistic Studies: By attaching fluorescent dyes or biotin (B1667282) tags to a stabilized this compound analog, researchers can create molecular probes. These probes can be used to visualize the peptide's interaction with cellular components, track its uptake, and elucidate its mechanism of action without the complications of its mature, often lytic, form.
Affinity Ligands: The this compound could be immobilized on a solid support and used as an affinity ligand to isolate and identify its binding partners, such as specific processing proteases or cellular receptors. This is a powerful tool for discovering the molecular machinery involved in its maturation and function.
Delivery Vectors: Certain peptide sequences are known to be able to penetrate cell membranes. Rational design could be used to enhance this property in the this compound, potentially turning it into a carrier molecule to deliver other molecules, such as small molecule drugs or nucleic acids, into cells for research purposes. nih.govnih.gov
The development of such research tools from the this compound relies heavily on the synthetic biology and engineering techniques described, transforming a natural defense molecule into a versatile instrument for scientific discovery. researchgate.net
Future Research Directions and Unresolved Questions
Elucidation of Regulatory Networks Governing Phormicin Precursor Expression
A comprehensive understanding of how and when the this compound is produced is fundamental. Future research should focus on identifying the intricate regulatory networks that govern the expression of the gene encoding the this compound. In insects, the expression of antimicrobial peptides (AMPs) like phormicin is often inducible and triggered by immune challenges such as bacterial or fungal infections. researchgate.net For instance, studies have shown that the expression of immune effector genes, including phormicin, is significantly upregulated in larvae after being challenged with pathogens like Candida albicans. researchgate.netresearchgate.net
Key areas of investigation should include:
Identification of Transcription Factors: Research is needed to identify the specific transcription factors that bind to the promoter region of the this compound gene and initiate its transcription.
Signaling Pathways: The signaling pathways that lead to the activation of these transcription factors are largely unknown. Investigating pathways analogous to the Toll and Imd pathways, which are central to insect immunity, would be a logical starting point.
Environmental and Developmental Cues: Beyond pathogen exposure, it is important to explore other factors that may influence precursor expression. For example, mating has been shown to up-regulate the expression of the phormicin gene in some insects, suggesting a role in protecting the host from immune challenges during this process. researchgate.net The developmental stage of the insect may also play a role, as some phormicins are differentially expressed at high levels in the larval stage. researchgate.net
Comprehensive Characterization of Novel PTMs and Processing Enzymes
The transformation of the this compound into the active phormicin peptide involves a series of post-translational modifications (PTMs) and enzymatic processing steps. mdpi.com These modifications are critical for the structure, stability, and biological activity of the final peptide. mdpi.com The this compound, like other antimicrobial peptides, is synthesized as a larger molecule that includes a signal peptide and a propeptide domain, which are later cleaved. frontiersin.org
Future research should aim to:
Identify and Characterize Processing Enzymes: The specific proteases responsible for cleaving the precursor to release the mature phormicin are yet to be identified. wikipedia.org Understanding these enzymes and their cleavage sites is essential.
Map Post-Translational Modifications: A detailed analysis of the mature phormicin peptide is required to identify all PTMs it undergoes. wikipedia.org These can include, but are not limited to, amidation of the C-terminus, which is common in many AMPs and can enhance their activity and stability. mdpi.com
Functional Significance of PTMs: Once identified, the functional role of each PTM should be investigated. Modifications can influence the peptide's charge, hydrophobicity, and three-dimensional structure, all of which are crucial for its antimicrobial action. mdpi.com
Investigation of this compound's Broader Biological Interactions Beyond Direct Antimicrobial Effects
While the primary role of the this compound is to give rise to an antimicrobial peptide, it is plausible that the precursor itself, or its fragments, may have other biological functions. The propeptide domains of some antimicrobial peptides are known to have their own biological activities, including acting as intramolecular chaperones or having antimicrobial properties themselves.
Unresolved questions in this area include:
Immunomodulatory Roles: Does the this compound or its propeptide interact with immune cells or signaling pathways, potentially modulating the host's immune response? researchgate.net
Interactions with Host Proteins: Investigating whether the precursor interacts with other host proteins could reveal novel functions in physiological processes beyond immunity.
Synergistic or Antagonistic Interactions: It would be valuable to explore if the precursor interacts with other molecules, including other AMPs, in a way that enhances or inhibits their activity. frontiersin.org
Development of Advanced Analytical Platforms for Precursor Dynamics
Studying the dynamics of the this compound, from its expression to its processing and potential alternative functions, requires sophisticated analytical tools. The development of specialized platforms is crucial for gaining deeper insights.
Future advancements should focus on:
High-Sensitivity Mass Spectrometry: Techniques like label-free quantification (LFQ) based on precursor mass peak intensities can provide reliable and accurate measurements of peptide abundance, which is essential for studying the dynamics of precursor processing. nih.gov
Aptamer-Based Biosensors: The development of aptamers that can specifically recognize and bind to the this compound would enable the creation of highly specific biosensors. aptamergroup.com These could be used to detect and quantify the precursor in biological samples with high sensitivity. researchgate.net
In Vitro Reconstitution Systems: Establishing in vitro systems with purified precursor and processing enzymes would allow for detailed kinetic studies of the maturation process. uzh.ch This could also facilitate the engineering of novel phormicin variants with enhanced properties.
Q & A
Q. Q1. What experimental designs are recommended for assessing the antimicrobial activity of Phormicin precursor against Staphylococcus aureus?
Methodological Answer:
- In vitro assays : Use standardized methods like broth microdilution (MIC/MBC) and disk diffusion assays to quantify antibacterial activity .
- Biofilm disruption : Employ crystal violet staining or confocal microscopy to evaluate biofilm inhibition efficacy .
- Control groups : Include positive controls (e.g., vancomycin) and negative controls (untreated cultures) to validate results. For reproducibility, adhere to NIH guidelines for preclinical study reporting .
Q. Q2. How can researchers optimize prokaryotic expression systems for this compound production?
Methodological Answer:
- Vector selection : Use pET or pGEX vectors for high-yield expression in E. coli BL21(DE3) .
- Induction conditions : Test variables like IPTG concentration, temperature (e.g., 16°C vs. 37°C), and induction duration to balance protein solubility and yield.
- Purification : Apply affinity chromatography (e.g., His-tag) followed by endotoxin removal steps for in vivo applications .
Advanced Research Questions
Q. Q3. How can conflicting data on this compound’s efficacy against methicillin-resistant S. aureus (MRSA) be resolved?
Methodological Answer:
- Strain-specific analysis : Test against diverse MRSA strains (e.g., USA300, CC398) to account for genetic variability .
- Mechanistic studies : Use RNA-seq or proteomics to identify differential gene expression (e.g., agr quorum-sensing system) in responsive vs. non-responsive strains .
- Synergy assays : Evaluate combinatorial effects with β-lactams or glycopeptides to address resistance mechanisms .
Q. Q4. What methodologies are effective for analyzing this compound’s impact on bacterial membrane integrity?
Methodological Answer:
- Fluorescent probes : Use SYTOX Green or propidium iodide to measure membrane permeability via flow cytometry .
- Electron microscopy : Perform TEM/SEM to visualize membrane disruption and pore formation.
- Lipid bilayer assays : Incorporate synthetic membranes to study ion channel activity and quantify leakage kinetics .
Q. Q5. How should researchers design in vivo models to validate this compound’s therapeutic potential?
Methodological Answer:
- Animal models : Use murine skin infection or sepsis models with bioluminescent MRSA strains for real-time monitoring .
- Dosage rationale : Calculate doses based on in vitro MIC values and pharmacokinetic parameters (e.g., half-life, tissue distribution) .
- Ethical validation : Follow institutional guidelines for animal welfare and include sham-treated controls to isolate treatment effects .
Data Analysis & Validation
Q. Q6. What statistical approaches are suitable for interpreting dose-response relationships in this compound studies?
Methodological Answer:
- Non-linear regression : Fit data to Hill-Langmuir equations to estimate EC50 and efficacy plateaus.
- Multivariate analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups across multiple variables (e.g., strain, dose) .
- Reproducibility checks : Use independent replicates and blinded scoring to minimize bias .
Q. Q7. How can researchers address variability in biofilm inhibition assays for this compound?
Methodological Answer:
- Standardized protocols : Adopt CDC biofilm reactor models or microtiter plate assays with defined growth media .
- Normalization : Express biofilm biomass relative to planktonic cell density (OD600) to control for growth rate differences.
- Machine learning : Use clustering algorithms (e.g., PCA) to identify outlier data points and refine experimental conditions .
Framework-Driven Research Design
Q. Q8. How can the PICO framework structure studies on this compound’s clinical translatability?
Methodological Answer:
- Population : Define target pathogens (e.g., MRSA, ESKAPE pathogens) .
- Intervention : Specify this compound formulation (e.g., peptide concentration, delivery vehicle) .
- Comparison : Benchmark against existing therapies (e.g., daptomycin) or combinatorial regimens .
- Outcome : Quantify endpoints like bacterial load reduction, survival rates, or resistance emergence .
Avoiding Common Pitfalls
Q. Q9. What strategies mitigate risks of cytotoxicity in this compound studies?
Methodological Answer:
- Hemolysis assays : Test peptide concentrations on mammalian red blood cells to establish safety thresholds .
- Selective delivery : Use nanoparticle encapsulation or targeted conjugates to reduce off-target effects .
- Transcriptomic profiling : Screen for apoptosis-related genes in human cell lines post-exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
